molecular formula C9H16F3NO4 B12410508 Sarcosine t-butyl ester-d3 (TFA)

Sarcosine t-butyl ester-d3 (TFA)

Cat. No.: B12410508
M. Wt: 262.24 g/mol
InChI Key: ZYVXOTNFVFLVAC-NXIGQQGZSA-N
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Description

Sarcosine t-butyl ester-d3 (TFA) is a deuterated derivative of sarcosine t-butyl ester, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It is commonly utilized in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarcosine t-butyl ester-d3 (TFA) typically involves the esterification of sarcosine with t-butyl alcohol in the presence of a deuterated acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The deuterated form is achieved by using deuterated reagents and solvents during the synthesis process.

Industrial Production Methods

Industrial production of Sarcosine t-butyl ester-d3 (TFA) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sarcosine t-butyl ester-d3 (TFA) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Sarcosine t-butyl ester-d3 (TFA) has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical reactions and studies.

    Biology: The compound is utilized in metabolic studies and as a tracer in biological systems.

    Medicine: It is employed in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.

    Industry: The compound is used in the synthesis of other chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of Sarcosine t-butyl ester-d3 (TFA) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of certain enzymes, affecting metabolic pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Sarcosine t-butyl ester: The non-deuterated form of the compound.

    Sarcosine methyl ester: Another ester derivative of sarcosine.

    Sarcosine ethyl ester: An ester derivative with an ethyl group.

Uniqueness

Sarcosine t-butyl ester-d3 (TFA) is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct properties compared to its non-deuterated counterparts. This makes it particularly useful in studies requiring stable isotope labeling and tracing.

Properties

Molecular Formula

C9H16F3NO4

Molecular Weight

262.24 g/mol

IUPAC Name

tert-butyl 2-(trideuteriomethylamino)acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H15NO2.C2HF3O2/c1-7(2,3)10-6(9)5-8-4;3-2(4,5)1(6)7/h8H,5H2,1-4H3;(H,6,7)/i4D3;

InChI Key

ZYVXOTNFVFLVAC-NXIGQQGZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)CNC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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